molecular formula C15H10O3 B14297853 3-hydroxyphenanthrene-2-carboxylic Acid CAS No. 117978-18-4

3-hydroxyphenanthrene-2-carboxylic Acid

Cat. No.: B14297853
CAS No.: 117978-18-4
M. Wt: 238.24 g/mol
InChI Key: BEGAMGBUHKZNOK-UHFFFAOYSA-N
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Description

3-hydroxyphenanthrene-2-carboxylic acid is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is a derivative of phenanthrene, characterized by the presence of a hydroxyl group at the third position and a carboxylic acid group at the second position of the phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxyphenanthrene-2-carboxylic acid can be achieved through several methods:

    Oxidation of Phenanthrene Derivatives: One common method involves the oxidation of phenanthrene derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Hydrolysis of Nitriles: Another approach involves the hydrolysis of nitriles.

    Grignard Reagents: The reaction of Grignard reagents with carbon dioxide (CO₂) followed by acidification can also be used to prepare carboxylic acids.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-hydroxyphenanthrene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products Formed

    Oxidation: Quinones, carboxylates

    Reduction: Alcohols, aldehydes

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

3-hydroxyphenanthrene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxyphenanthrene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in its reactivity and interactions with biological molecules. These functional groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Phenanthrene-1-carboxylic acid
  • 2-hydroxyphenanthrene-3-carboxylic acid
  • 3,7-dihydroxynaphthalene-2-carboxylic acid

Uniqueness

3-hydroxyphenanthrene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

117978-18-4

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

3-hydroxyphenanthrene-2-carboxylic acid

InChI

InChI=1S/C15H10O3/c16-14-8-12-10(7-13(14)15(17)18)6-5-9-3-1-2-4-11(9)12/h1-8,16H,(H,17,18)

InChI Key

BEGAMGBUHKZNOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC(=C(C=C32)O)C(=O)O

Origin of Product

United States

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